N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}naphthalene-2-carboxamide
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Overview
Description
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}naphthalene-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a naphthalene ring, a piperidine ring, and a methoxyethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}naphthalene-2-carboxamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 4-piperidone with 2-methoxyethylamine under reductive amination conditions, using a reducing agent such as sodium triacetoxyborohydride.
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Naphthalene Carboxamide Formation: : The next step involves the acylation of the piperidine intermediate with naphthalene-2-carboxylic acid chloride. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
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Final Product Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing continuous flow processes to enhance yield and purity. Industrial production also requires stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
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Reduction: : Reduction reactions can target the carbonyl group in the naphthalene carboxamide moiety, potentially converting it to an alcohol.
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Substitution: : The aromatic naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}naphthalene-2-carboxamide has several applications in scientific research:
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Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. It may exhibit activity against certain receptors or enzymes, making it a candidate for drug development.
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Biological Studies: : The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids. This helps in elucidating its mechanism of action and potential therapeutic targets.
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Chemical Biology: : Researchers use this compound to probe biological pathways and processes, helping to identify new drug targets and understand disease mechanisms.
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Industrial Applications: : It may be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}naphthalene-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect. The exact pathways and molecular targets involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}naphthalene-2-carboxamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
N-{[1-(2-ethoxyethyl)piperidin-4-yl]methyl}naphthalene-2-carboxamide: Similar structure but with an ethoxyethyl group.
Uniqueness
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}naphthalene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxyethyl group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets, distinguishing it from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-24-13-12-22-10-8-16(9-11-22)15-21-20(23)19-7-6-17-4-2-3-5-18(17)14-19/h2-7,14,16H,8-13,15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRBBXFSBMESHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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